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Compound of Interest

Compound Name: 2-Chloro-6-iodoaniline

Cat. No.: B1317141

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the utilization of 2-
chloro-6-iodoaniline as a key building block in the synthesis of various agrochemicals. The
unique substitution pattern of this aniline derivative, featuring both chloro and iodo groups,
offers versatile reactivity for the construction of complex heterocyclic scaffolds found in potent
insecticides, fungicides, and herbicides.

Application in Insecticide Synthesis: Diamide
Insecticides

2-Chloro-6-iodoaniline is a valuable precursor for the synthesis of anthranilic diamide
insecticides, such as chlorantraniliprole. These insecticides are potent activators of insect
ryanodine receptors, leading to uncontrolled release of intracellular calcium, muscle paralysis,
and ultimately, insect death.[1][2] The synthetic strategy involves the preparation of a key
intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, which is then coupled with a pyrazole
carboxylic acid derivative.

Experimental Protocol: Synthesis of Chlorantraniliprole
via a 2-Chloro-6-iodoaniline Derived Intermediate

This protocol outlines a plausible multi-step synthesis of chlorantraniliprole, commencing with
the synthesis of 2-chloro-6-iodoaniline.
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Step 1: Synthesis of 2-Chloro-6-iodoaniline

This procedure follows a decarboxylative iodination of 2-amino-6-chlorobenzoic acid.

o Materials:

o 2-Amino-6-chlorobenzoic acid

o Potassium iodide (KI)

o Potassium persulfate (K2S20s)

o Dimethyl sulfoxide (DMSO)

o Ethyl acetate

o Petroleum ether

o Standard glassware for organic synthesis

e Procedure:

o In a reaction vessel, combine 2-amino-6-chlorobenzoic acid, potassium iodide, and
potassium persulfate in dimethyl sulfoxide.

o Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

o Upon completion, cool the mixture and perform a standard aqueous work-up.

o Extract the product with ethyl acetate.

o Purify the crude product by flash chromatography using a mixture of ethyl acetate and
petroleum ether as the eluent to yield 2-chloro-6-iodoaniline.[3]

e Quantitative Data:

o Yield: 46%[3]

o Melting Point: 68 °C[3]
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o 1H NMR (400 MHz, CDCls): & 7.54 (dd, J1 = 8.0 Hz, J2 = 1.6 Hz, 1H), 7.23 (dd, J1 = 8.0
Hz, J2 = 1.6 Hz, 1H), 6.41 (t, J = 8.4 Hz, 1H), 4.53 (s, 2H)[3]

o 13C NMR (100 MHz, CDCls): 143.5, 137.6, 129.7, 120.0, 118.0, 83.6[3]
o HRMS (ESI): calculated for [CeHsCIIN+H*] 253.9233, found 253.9220[3]
Step 2: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate 1)

While a direct conversion from 2-chloro-6-iodoaniline is not explicitly detailed in the searched
literature, a common industrial synthesis starts from 2-amino-3-methylbenzoic acid.[4]

o Materials:

o 2-Amino-3-methylbenzoic acid

o

Methylene chloride

Acetic acid

[¢]

[¢]

40% Aqueous methylamine solution

[e]

Sulfuryl chloride

o

Standard glassware for organic synthesis

e Procedure:

[e]

Suspend 2-amino-3-methylbenzoic acid in methylene chloride and add acetic acid. Heat
the mixture to 30-35°C.

o Chlorinate the resulting benzoxazinone intermediate.

o Add 40% aqueous methylamine solution dropwise while maintaining the temperature at
30-35°C.

o Perform a standard work-up including washing with water and extraction with an organic
solvent.
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o Purify the crude product by recrystallization or column chromatography to yield 2-amino-5-
chloro-N,3-dimethylbenzamide.[4]

Step 3: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
(Intermediate 2)

This intermediate is synthesized from 2,3-dichloropyridine.[5]
e Materials:

o 2,3-Dichloropyridine

o Hydrazine hydrate

o Ethanol

o Diethyl maleate

o Sodium ethoxide

o Phosphorus oxybromide

o Acetonitrile

o Potassium persulfate

o Standard glassware for organic synthesis
» Procedure:

o React 2,3-dichloropyridine with hydrazine hydrate in ethanol under reflux to yield (3-
chloropyridin-2-yl)-hydrazine.[5]

o Condense the hydrazine derivative with diethyl maleate in the presence of sodium
ethoxide to form the pyrazolidinone ring.[5]

o Treat the intermediate with a brominating agent like phosphorus oxybromide in
acetonitrile.[5]
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o Oxidize the resulting pyrazoline, for example with potassium persulfate.[6]

o Hydrolyze the ester to obtain the carboxylic acid.[6]

Step 4: Final Coupling to Synthesize Chlorantraniliprole

o Materials:

o 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate 1)

o 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 2)

o Acetonitrile

o 3-Methylpyridine

o Methanesulfonyl chloride

o Dichloromethane

o Hexane

o Standard glassware for organic synthesis

e Procedure:

o In areaction vessel, dissolve Intermediate 1 and Intermediate 2 in acetonitrile. Add 3-
methylpyridine to the mixture.

o Cool the reaction mixture to approximately -5°C in an ice-salt bath.

o Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, maintaining the
temperature between -5 to 0°C.

o Stir the mixture at this temperature for about 15 minutes after the addition is complete.

o Perform a standard work-up, including washing with water and extracting with
dichloromethane.
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BENGHE

o Purify the crude chlorantraniliprole by recrystallization from a dichloromethane/hexane

solvent system.[4]

Starting

Step Product . Key Reagents Yield
Material
2-Amino-6-
2-Chloro-6- ) Kl, K2S20s,
1 ) - chlorobenzoic 46%[3]
iodoaniline ) DMSO
acid
2-amino-5-
2-Amino-3-
chloro-N,3- ) Methylamine,
2 ) ~ methylbenzoic ) >80% (overall)[7]
dimethylbenzami ) Sulfuryl chloride
acid
de
3-bromo-1-(3-
chloro-2- 93 Hydrazine
3 pyridinyl)-1H- ', o hydrate, Diethyl Not specified
Dichloropyridine
pyrazole-5- maleate, POBrs
carboxylic acid
- ) Methanesulfonyl
Chlorantraniliprol  Intermediates 1 _ N
4 chloride, 3- Not specified

e and 2 .
Methylpyridine

Mode of Action: Ryanodine Receptor Activation

Diamide insecticides bind to a specific site on the insect ryanodine receptor, an intracellular
calcium channel.[8][9] This binding locks the channel in an open state, leading to the
uncontrolled release of Ca?* from the sarcoplasmic reticulum into the cytoplasm of muscle
cells.[1][2] The sustained high concentration of cytoplasmic Ca?* causes muscle contraction,
paralysis, and ultimately the death of the insect.
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Caption: Mechanism of action of diamide insecticides.

Application in Fungicide Synthesis: Benzothiazole
Derivatives

2-lodoaniline derivatives are precursors to benzothiazole-based fungicides. These compounds
often act by inhibiting ergosterol biosynthesis, a critical component of the fungal cell
membrane.[10][11]

Experimental Protocol: Synthesis of a 2-
(Phenylamino)benzothiazole Derivative

This protocol describes an iron(lll) chloride-catalyzed synthesis.[12]
o Materials:

o 2-lodoaniline (can be synthesized from the corresponding anthranilic acid)

o

Phenyl isothiocyanate

o

Iron(lIl) chloride (FeCls)

[¢]

Octadecyltrimethylammonium chloride

[¢]

Deionized water
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o Ethyl acetate

o Standard glassware for organic synthesis

e Procedure:

o In a round-bottom flask, combine 2-iodoaniline (1.0 mmol), phenyl isothiocyanate (1.2
mmol), iron(lll) chloride (0.1 mmol), and octadecyltrimethylammonium chloride (0.1 mmol).

o Add 10 mL of deionized water to the flask.

o Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
o Monitor the reaction progress by TLC.

o After completion, cool the mixture to room temperature.

o Extract the agueous mixture with ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
filter.

o Concentrate the filtrate and purify the crude product by silica gel column chromatography
to obtain the pure 2-(phenylamino)benzothiazole.[12]

Starting .
Step Product . Key Reagents Yield
Material
2- Phenyl
1 (Phenylamino)be  2-lodoaniline isothiocyanate, Not specified
nzothiazole FeCls

Mode of Action: Inhibition of Ergosterol Biosynthesis

Many benzothiazole fungicides disrupt the fungal cell membrane by inhibiting the biosynthesis
of ergosterol. A key enzyme in this pathway is lanosterol 14a-demethylase (CYP51), which is a
common target for azole and other heterocyclic fungicides.[13][14] Inhibition of this enzyme
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leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates,
ultimately compromising cell membrane integrity and leading to fungal cell death.
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Caption: Inhibition of ergosterol biosynthesis by benzothiazole fungicides.

Application in Herbicide Synthesis: PPO Inhibitors

Derivatives of 2-iodoaniline can be used to synthesize herbicides that act as inhibitors of
protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway.[12]

General Synthetic Workflow

The synthesis of PPO-inhibiting herbicides from 2-iodoaniline derivatives typically involves the
initial formation of a heterocyclic scaffold, such as a benzothiazole, followed by further
functionalization to introduce the pharmacophores necessary for PPO inhibition. This may
include N-arylation or the addition of other cyclic moieties.[12]

Mode of Action: PPO Inhibition

PPO-inhibiting herbicides block the protoporphyrinogen oxidase enzyme in chloroplasts.[15]
[16] This inhibition leads to the accumulation of protoporphyrinogen 1X (Proto 1X), which then
leaks from the chloroplast into the cytoplasm. In the presence of light and oxygen, this excess
Proto IX is rapidly converted to protoporphyrin IX, a potent photosensitizer. Protoporphyrin IX
generates reactive oxygen species (ROS) that cause rapid lipid peroxidation and destruction of
cell membranes, leading to cell leakage and rapid weed death.[4][17]
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Caption: Mechanism of action of PPO-inhibiting herbicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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